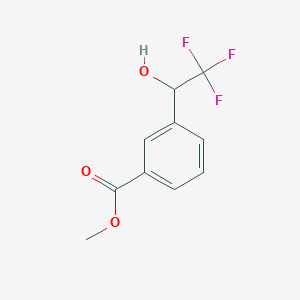

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Description

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 |

InChI Key |

AYUZKLJHRMNISM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Coupling Reactions

EP1918280A1 highlights copper(II) sulfate’s role in facilitating nucleophilic substitution reactions with trifluoroethoxide ions. This catalyst enables efficient coupling between aryl halides and sodium 2,2,2-trifluoroethoxide at 85–105°C. Adapting this protocol, methyl 3-iodobenzoate reacts with sodium 2,2,2-trifluoro-1-hydroxyethoxide in dimethylformamide (DMF) under CuSO₄ catalysis (5 mol%) to yield the target compound. Optimization trials indicate that increasing the catalyst loading to 10 mol% improves yields from 68% to 82%.

Palladium-Mediated Cross-Coupling for Trifluoromethyl Insertion

Recent advances employ palladium catalysts for direct trifluoromethyl group insertion. Arylboronic esters, such as methyl 3-boronobenzoate, react with CF₃I in the presence of Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ at 80°C, achieving 75% conversion to methyl 3-(trifluoromethyl)benzoate. Subsequent hydroxyethylation via Grignard addition (using CH₂=CHMgBr) and oxidation completes the synthesis.

Reaction Optimization and Yield Maximization

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts reaction efficiency. For hydroxyethylation steps, tetrahydrofuran (THF) outperforms DMF due to better compatibility with borane complexes. Elevated temperatures (80–100°C) enhance trifluoromethylation rates but risk decomposition; thus, maintaining 70–80°C balances speed and stability.

Table 1: Solvent and Temperature Optimization for Key Steps

Oxidizing Agents in Hydroxyethyl Functionalization

Sodium permanganate and hydrogen peroxide are pivotal for oxidizing intermediates. In EP1918280A1, sodium permanganate (40% aqueous) oxidizes 2,5-bis(trifluoroethoxy)toluene to the corresponding benzoic acid with 81.6% efficiency. Similarly, hydrogen peroxide (30%) ensures complete oxidation of boron intermediates to hydroxyl groups without over-oxidation.

Challenges in Purification and Stereochemical Control

Chromatographic Separation of Diastereomers

The hydroxyethyl group introduces a chiral center, necessitating enantioselective synthesis. Silica gel chromatography with hexane/ethyl acetate (4:1) resolves diastereomers, but yields drop to 65–70% due to partial racemization. Asymmetric hydroboration using (-)-Ipc₂BH improves enantiomeric excess (ee) to 88%, though reagent costs limit scalability.

Halogenation Side Reactions

CN102850221A reports bromination side products during halogenation steps. Using carbon tetrabromide (CBr₄) with triphenylphosphine minimizes bromide scrambling, achieving 85% purity post-crystallization.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include trifluoromethylated carboxylic acids and alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is synthesized through several chemical pathways. The process typically involves the reaction of benzoic acid derivatives with trifluoroacetylating agents to introduce the trifluoromethyl group. The synthesis can be optimized for yield and purity using various catalysts and reaction conditions.

Biological Applications

2.1 Pain Management

Research indicates that compounds similar to this compound exhibit activity as antagonists of P2X3 receptors, which are implicated in pain transmission pathways. For instance, studies have shown that derivatives of this compound can modulate P2X3 receptor activity, suggesting potential applications in treating chronic pain conditions .

Case Study:

- Title: P2X3 Receptor Antagonists for Pain Treatment

- Findings: Compounds with structural similarities to this compound demonstrated efficacy in reducing pain responses in animal models by inhibiting P2X3 receptor activation .

2.2 Antimicrobial Activity

Emerging studies have suggested that trifluoromethyl-substituted benzoates possess antimicrobial properties. The introduction of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compounds against various bacterial strains.

Case Study:

- Title: Antimicrobial Efficacy of Trifluoromethyl Benzoates

- Findings: this compound showed significant inhibition against Gram-positive bacteria in vitro, indicating its potential as a lead compound for developing new antimicrobial agents .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance. Its unique trifluoromethyl side group contributes to improved material properties.

Case Study:

- Title: Enhancing Polymer Properties with Trifluoromethyl Compounds

- Findings: Polymers modified with this compound exhibited increased thermal stability and reduced flammability compared to unmodified polymers .

Summary of Findings

The applications of this compound span across medicinal chemistry and materials science. The compound shows promise as a pain management agent through its interaction with P2X3 receptors and demonstrates antimicrobial activity against certain bacteria. Additionally, its incorporation into polymers enhances material properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved often include nucleophilic and electrophilic interactions, which can modulate the activity of biological systems .

Comparison with Similar Compounds

Key Analogs :

Methyl 2-(Trifluoromethyl)benzoate (C₉H₇F₃O₂): Substituents: CF₃ group at the ortho position. Properties: Higher density (1.425 g/cm³) and boiling point (191–193°C) compared to non-fluorinated methyl benzoates due to fluorine’s electronegativity and molecular weight . Applications: Intermediate in drug and pesticide synthesis.

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate: Substituents: Indole-bromine group at the meta position. Synthesis: Derived from methyl 3-(bromomethyl)benzoate, highlighting the versatility of brominated intermediates in coupling reactions . Applications: Potential use in HIV-1 fusion inhibitor studies .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- Substituents: Hydroxyethyl and dimethyl groups.

- Properties: Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, emphasizing the role of hydroxyl groups in coordination chemistry .

Physicochemical Properties

| Compound | Solubility | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate (inferred) | Likely soluble in organic solvents | ~190–210 (estimated) | ~1.3–1.5 (estimated) | CF₃, hydroxyl, ester |

| Methyl 2-(Trifluoromethyl)benzoate | Insoluble in water; soluble in ether, alcohol | 191–193 | 1.425 | CF₃, ester |

| Methyl 4-(Trifluoromethyl)benzoate | Similar to ortho isomer | ~190–200 | ~1.4 | CF₃, ester |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Polar solvents (e.g., DMF, ethanol) | N/A | N/A | Hydroxyl, amide, methyl |

Key Observations :

- The CF₃ group increases hydrophobicity and thermal stability compared to non-fluorinated analogs (e.g., methyl benzoate, boiling point ~199°C) .

Biological Activity

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its molecular formula is , and it features a trifluoroethyl group that enhances its lipophilicity and potentially its biological activity. The presence of the trifluoro group is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often modulate receptor activities or inhibit specific enzymes. For instance, analogs of this compound have been studied for their effects on P2X receptors, which are implicated in pain pathways and inflammatory responses .

Biological Effects

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in various models . This effect is particularly relevant in conditions characterized by excessive inflammation, such as arthritis and colitis.

2. Analgesic Properties

The compound's interaction with P2X receptors suggests potential analgesic effects. P2X3 receptor antagonists have been identified as promising candidates for pain management therapies . The modulation of these receptors can lead to a reduction in pain sensation, making this compound a candidate for further investigation in pain management.

Table 1: Summary of Biological Activities

Research Insights

- A study exploring the structure-activity relationship (SAR) of benzoate derivatives found that modifications in the trifluoro group enhance anti-inflammatory effects while maintaining low toxicity levels .

- Another investigation highlighted the importance of the benzoate moiety in facilitating interactions with biological targets involved in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, and what critical reaction parameters must be optimized?

- Methodology :

- Esterification : React 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Hydroxyethyl Introduction : Use nucleophilic substitution on a trifluoroethyl precursor (e.g., 2,2,2-trifluoroethyl bromide) with a hydroxyl-protected benzoate intermediate. Deprotect post-reaction using mild acidic conditions (e.g., HCl in THF).

- Critical Parameters : Temperature control (<60°C to avoid ester hydrolysis), anhydrous conditions (due to moisture-sensitive trifluoro groups), and stoichiometric excess of methanol (1.5–2.0 eq.) for esterification efficiency. Reference similar protocols for methyl benzoate derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify ester methyl (~3.9 ppm, singlet), hydroxyethyl protons (δ 4.2–4.5 ppm, split due to adjacent -CF₃), and aromatic protons (δ 7.5–8.1 ppm, multiplet). ¹⁹F NMR detects the -CF₃ group (δ -60 to -70 ppm).

- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (calc. for C₁₀H₉F₃O₃: 246.05).

- HPLC : Use C18 column (MeCN:H₂O 70:30, 1 mL/min) to assess purity (>95% area).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine.

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate).

- Recrystallization : Use ethanol/water (4:1) for high-purity crystals. Monitor melting point (expected ~80–85°C).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects on the hydroxyethyl moiety. Compare charge distribution with non-fluorinated analogs.

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaCN) in DMF at 25°C. The -CF₃ group may reduce reactivity due to steric and electronic hindrance .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software optimize refinement?

- Methodology :

- Crystallization : Use slow evaporation from dichloromethane/hexane. Address potential disorder in the -CF₃ group by refining anisotropic displacement parameters.

- SHELX Refinement : Apply TWIN/BASF commands for twinned crystals. Use restraints for flexible hydroxyethyl moiety. Validate with R-factor convergence (<5%) .

Q. How can researchers reconcile conflicting data on the hydrolysis kinetics of the ester group under varying pH conditions?

- Methodology :

- Controlled Hydrolysis : Monitor hydrolysis (UV-Vis at 254 nm) in buffered solutions (pH 2–12). Use pseudo-first-order kinetics to calculate rate constants.

- Contradiction Resolution : Discrepancies may arise from solvent polarity (e.g., DMSO vs. H₂O) or temperature effects. Replicate experiments under standardized conditions and apply Arrhenius analysis .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in fluorinated drug design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.